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Compound of Interest

Compound Name: 4-lodo-2-methoxypyridine

Cat. No.: B1316693

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-lodo-
2-methoxypyridine, a key intermediate in pharmaceutical and materials science research.
This document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-lodo-2-
methoxypyridine.

Table 1: '"H NMR Spectroscopic Data

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assighment
(3) ppm
Hz
7.79 Doublet (d) 5.6 1H H-6
7.12-7.16 Multiplet (m) - 2H H-3, H-5
3.86 Singlet (s) - 3H -OCHs

Solvent: CDClIs, Frequency: 400 MHz[1]
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Table 2: *C NMR Spectroscopic Data

Experimental 33C NMR data for 4-lodo-2-methoxypyridine is not readily available in the
surveyed literature. However, based on known substituent effects on the pyridine ring,
estimated chemical shifts are provided below. These values are for reference only and should
be confirmed by experimental data.

Chemical Shift (6) ppm (Estimated) Assighment
~164 C-2

~152 C-6

~125 C-5

~115 C-3

~95 C-4

~54 -OCHs

Table 3: Infrared (IR) Spectroscopy Data

A full experimental IR spectrum for 4-lodo-2-methoxypyridine is not available in the reviewed
literature. The following table lists the expected characteristic absorption bands based on the
functional groups present in the molecule.

Wavenumber (cm~*) (Expected) Vibration

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (methyl)

1600-1450 C=C and C=N stretching (pyridine ring)
1250-1200 C-0O-C asymmetric stretch

1050-1000 C-0O-C symmetric stretch

Below 600 C-I stretch
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Table 4: Mass Spectrometry (MS) Data

Experimental mass spectrometry data obtained through electron ionization (El) is not available.
The following table presents predicted m/z values for various adducts of 4-lodo-2-
methoxypyridine.

Adduct Predicted m/z
[M]+ 234.94887
[M+H]* 235.95670
[M+Na]* 257.93864
[M+K]* 273.91258
[M+NHa]* 252.98324

Experimental Protocols

Detailed methodologies for the acquisition of the cited and expected spectroscopic data are
provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 4-lodo-2-methoxypyridine (typically 5-10 mg) is dissolved
in approximately 0.7 mL of deuterated chloroform (CDCIs). The solution is then transferred to
a5 mm NMR tube.

o Data Acquisition:

o 'H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. A standard one-
pulse sequence is used with a 30° pulse angle and a relaxation delay of 1-2 seconds.
Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

o 183C NMR: The spectrum is acquired on the same spectrometer, typically at a frequency of
100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single
lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be
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necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is
generally required due to the low natural abundance of the 3C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak (CHCIs at 7.26 ppm for *H NMR and CDCls at 77.16 ppm for 13C NMR).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: As 4-lodo-2-methoxypyridine is a solid at room temperature, the
spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small
amount of the solid sample is placed directly onto the ATR crystal.

o Data Acquisition:

o A background spectrum of the empty, clean ATR crystal is recorded to subtract
atmospheric and instrumental interferences.

o The sample is then placed on the crystal, and firm contact is ensured using a pressure
clamp.

o The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of
4 cm~1. The typical spectral range is 4000-400 cm~1.

» Data Processing: The sample interferogram is ratioed against the background interferogram
and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: A small amount of the 4-lodo-2-methoxypyridine sample is introduced
into the mass spectrometer, typically via a direct insertion probe or after separation by gas
chromatography (GC). The sample is volatilized by heating under high vacuum.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize and fragment in a reproducible
manner.
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e Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer),
which separates them based on their mass-to-charge ratio (m/z).

+ Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a synthetic compound like 4-lodo-2-methoxypyridine.

Synthesis & Purification

Synthesis of 4-lodo-2-methoxypyridine
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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